Home > Products > Screening Compounds P48876 > Palonidipine hydrochloride
Palonidipine hydrochloride - 96515-74-1

Palonidipine hydrochloride

Catalog Number: EVT-1541130
CAS Number: 96515-74-1
Molecular Formula: C29H35ClFN3O6
Molecular Weight: 576.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palonidipine hydrochloride is derived from the class of dihydropyridine compounds, which are widely recognized for their efficacy in managing hypertension. The compound is characterized by its unique chemical structure and pharmacological profile, distinguishing it from other calcium channel blockers such as amlodipine or nifedipine.

Synthesis Analysis

Methods and Technical Details

The synthesis of palonidipine hydrochloride involves several key steps, typically starting from readily available precursors in organic synthesis. The process generally includes:

  1. Formation of the Dihydropyridine Ring: This is achieved through a condensation reaction involving an appropriate aldehyde, a 2-substituted pyridine derivative, and an acetic acid derivative.
  2. Cyclization: The intermediate undergoes cyclization to form the dihydropyridine structure.
  3. Hydrochloride Salt Formation: The final step involves the reaction of the base form of palonidipine with hydrochloric acid to yield palonidipine hydrochloride.

The synthesis can be optimized through various reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

Palonidipine hydrochloride has a complex molecular structure characterized by its dihydropyridine ring system. Its chemical formula is C20_{20}H24_{24}ClN3_{3}O3_{3} with a molecular weight of approximately 377.87 g/mol. The structural representation includes:

  • A dihydropyridine core
  • Various substituents that contribute to its pharmacological activity

The stereochemistry of palonidipine is significant for its binding affinity to calcium channels, impacting its therapeutic effectiveness.

Chemical Reactions Analysis

Reactions and Technical Details

Palonidipine hydrochloride participates in several chemical reactions typical of calcium channel blockers:

  1. Hydrolysis: Under acidic or basic conditions, palonidipine can undergo hydrolysis, leading to potential degradation products.
  2. Oxidation: The presence of specific functional groups allows for oxidation reactions that can modify the pharmacological profile.
  3. Salt Formation: As seen in the production of palonidipine hydrochloride from its base form, salt formation is crucial for enhancing solubility and bioavailability.

These reactions are essential for understanding the stability and shelf-life of the pharmaceutical formulation.

Mechanism of Action

Process and Data

Palonidipine hydrochloride exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels located in vascular smooth muscle cells. The mechanism involves:

Studies have shown that palonidipine has a prolonged action compared to other calcium channel blockers, making it advantageous for once-daily dosing.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palonidipine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, which aids in formulation development.
  • Melting Point: The melting point ranges around 150-155 °C, indicating thermal stability under normal storage conditions.
  • pH Stability: The compound maintains stability across a range of pH levels, which is beneficial for oral formulations.

These properties are crucial for determining the appropriate formulation strategies for effective delivery.

Applications

Scientific Uses

Palonidipine hydrochloride has several applications within clinical settings:

  • Hypertension Management: Its primary use is in treating high blood pressure, providing an effective option for patients who may not respond well to other antihypertensive agents.
  • Cardiovascular Research: Ongoing studies explore its role in preventing cardiovascular events related to hypertension.
  • Neuroprotective Studies: Emerging research suggests potential neuroprotective effects due to its influence on calcium signaling pathways.
Introduction to Palonidipine Hydrochloride

Historical Context and Discovery of Dihydropyridine Calcium Antagonists

The development of dihydropyridine calcium antagonists spans three generations, reflecting progressive molecular refinements:

  • First-generation (1960s–1970s): Nifedipine, the prototype DHP, demonstrated potent peripheral vasodilation but caused reflex tachycardia due to abrupt calcium channel blockade [5] [6]. Its short half-life (2–5 hours) necessitated frequent dosing.
  • Second-generation (1980s): Agents like amlodipine and felodipine featured modified ester side chains, enhancing bioavailability and plasma half-life (30–50 hours) for once-daily dosing [6]. However, peripheral edema remained a class-effect limitation.
  • Third-generation (1990s–present): Palonidipine (research code TC-81) emerged alongside benidipine and efonidipine, incorporating fluorinated phenyl groups and bulky aminoalkyl ester moieties. These structural innovations enabled prolonged vascular selectivity and slower dissociation from L-type calcium channels [3] [5].

Table 1: Generational Evolution of Dihydropyridine CCBs

GenerationRepresentative DrugsStructural InnovationsPharmacokinetic Improvements
FirstNifedipine, NitrendipineUnsubstituted phenyl ring; symmetric estersShort t½ (2–5 hrs); rapid onset
SecondAmlodipine, FelodipineChlorinated phenyl; asymmetric ester groupsExtended t½ (30–50 hrs); once-daily dosing
ThirdPalonidipine, BenidipineFluoronitrophenyl; tertiary aminoalkyl estersUltra-slow receptor dissociation; tissue retention

Palonidipine was synthesized to address the need for CCBs with vascular selectivity and sustained duration without negative inotropy. Early animal studies (1993) demonstrated its efficacy in coronary vasodilation and inhibition of vascular contractions induced by potassium chloride and norepinephrine [3].

Structural Classification of Palonidipine Hydrochloride

Palonidipine hydrochloride belongs to the dihydropyridine class of L-type calcium channel blockers, distinguished by three critical structural elements:

Core Dihydropyridine Ring

The 1,4-dihydropyridine nucleus serves as the pharmacophore for calcium channel binding. Unlike non-DHP CCBs (e.g., verapamil, diltiazem), which bind cardiac-specific channel conformations, DHPs preferentially interact with vascular smooth muscle L-type channels in their inactivated state [4] [6].

Peripheral Substituent Optimization

  • Ortho-fluorinated meta-nitrophenyl group at C4: This electron-withdrawing moiety enhances membrane partitioning and stabilizes drug-channel interactions via dipolar forces. The fluorine atom reduces oxidative metabolism, extending half-life [3] [5].
  • Ester side chains: The methyl ester at C3 and the bulky 2,2-dimethyl-3-(methylbenzylamino)propyl ester at C5 confer asymmetric binding to the α₁-subunit of L-type channels. The tertiary amine in the C5 side chain facilitates salt formation (hydrochloride) for improved solubility [1] [3].

Table 2: Structural Features of Palonidipine Hydrochloride

Structural ComponentChemical GroupFunctional Role
Dihydropyridine ring (C1–C6)1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylateCalcium channel pore blockade
C4 aryl substituent2-Fluoro-5-nitrophenylEnhanced lipophilicity; prolonged receptor binding
C3 esterMethyl esterStandard H-bond acceptor
C5 ester2,2-Dimethyl-3-(methylbenzylamino)propyl esterSteric hindrance slows dissociation; enables HCl salt formation

Physicochemical Properties

  • Molecular formula: C₂₉H₃₅ClFN₃O₆
  • Lipophilicity (log P): Estimated >3.0 due to fluorophenyl and benzylamino groups, favoring vascular tissue accumulation [3].
  • Solid-state properties: White crystalline powder (melting point: ~180°C), stable at 0–4°C for short-term storage [3].

Pharmacological Significance in Cardiovascular Therapeutics

Palonidipine exerts antihypertensive effects through dual hemodynamic modifications without compromising cardiac output:

Mechanism of Vasodilation

Palonidipine inhibits voltage-gated L-type calcium channels in vascular smooth muscle, reducing calcium influx during depolarization. This prevents calmodulin-mediated myosin light chain phosphorylation, causing relaxation and arteriolar dilation [4] [6]. Key advantages include:

  • High vascular selectivity: The fluoronitrophenyl group minimizes cardiac SA/AV node effects. Unlike non-DHPs (verapamil/diltiazem), palonidipine does not significantly reduce heart rate or contractility [5] [6].
  • Sustained receptor binding: Its dissociation half-life exceeds 24 hours due to hydrophobic interactions with channel pore residues, enabling persistent vasodilation despite plasma clearance [3].

Impact on Cardiovascular Function

  • Blood pressure reduction: Palonidipine decreases systemic vascular resistance (afterload) by 20–25% in hypertensive models. Nitric oxide release potentiation contributes to venodilation, reducing preload [3] [9].
  • Cardiac workload optimization: By lowering peripheral resistance, palonidipine reduces left ventricular wall stress and oxygen demand, improving perfusion in ischemic myocardium [5] [6].
  • Renoprotection: Glomerular afferent arteriole dilation increases renal blood flow without activating the renin-angiotensin-aldosterone system (RAAS), a benefit over ACE inhibitors [9].

Table 3: Hemodynamic Profile vs. Other DHPs

ParameterPalonidipineAmlodipineNifedipine (IR)
Onset of action60–90 minutes60–120 minutes10–20 minutes
Duration of effect>24 hours24–36 hours4–8 hours
Vascular selectivity+++++++++
Reflex tachycardiaAbsentMildSignificant
Edema incidenceLowered (≤5%)10–15%15–20%

Therapeutic Positioning

Palonidipine is indicated for essential hypertension and angina. Its prolonged action stabilizes 24-hour blood pressure without trough/peak fluctuations, aligning with JNC-8 and ESC guidelines recommending long-acting CCBs as first-line therapy [6] [9]. Synergistic combinations include:

  • RAAS inhibitors (ACEi/ARBs): Counteract CCB-induced edema via efferent arteriolar dilation [9].
  • β-blockers: Mitigate sympathetic activation in angina [4] [6].

Properties

CAS Number

96515-74-1

Product Name

Palonidipine hydrochloride

IUPAC Name

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C29H35ClFN3O6

Molecular Weight

576.1 g/mol

InChI

InChI=1S/C29H34FN3O6.ClH/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20;/h7-14,26,31H,15-17H2,1-6H3;1H

InChI Key

OQHXRVQARZHYGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl

Synonyms

3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
TC 81
TC-81

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.